Oxybutynin-d11 Chloride
Oxybutynin-d11 Chloride
Brand Name:
Vulcanchem
CAS No.:
1185151-95-4
VCID:
VC0021170
InChI:
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i6D2,9D2,10D2,15D2,16D2,20D;
SMILES:
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Molecular Formula:
C22H32ClNO3
Molecular Weight:
405.019
Oxybutynin-d11 Chloride
CAS No.: 1185151-95-4
Cat. No.: VC0021170
Molecular Formula: C22H32ClNO3
Molecular Weight: 405.019
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185151-95-4 |
|---|---|
| Molecular Formula | C22H32ClNO3 |
| Molecular Weight | 405.019 |
| IUPAC Name | 4-(diethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i6D2,9D2,10D2,15D2,16D2,20D; |
| Standard InChI Key | SWIJYDAEGSIQPZ-JPELPYLWSA-N |
| SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator